19-去氢雄酮

描述

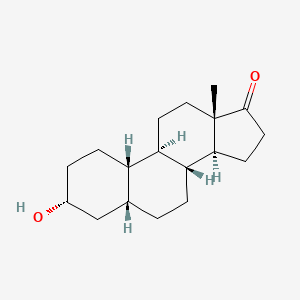

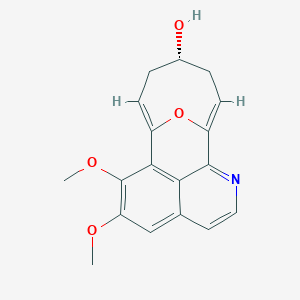

19-Noretiocholanolone is a metabolite of nandrolone, a synthetic anabolic steroid. Studies have identified 19-noretiocholanolone alongside 19-norandrosterone as primary metabolites of nandrolone in human urine. These compounds have been subjects of interest, particularly in the context of doping in sports, as their presence in urine samples is used to indicate the exogenous administration of nandrolone or related anabolic steroids (Bizec et al., 2002).

科学研究应用

兴奋剂控制和运动医学

19-去氢雄酮: 是雄烷酮的代谢产物,雄烷酮是一种合成代谢类固醇。 它在兴奋剂控制中用于区分内源性雄烷酮的产生和外源性雄烷酮的施用 . 通过LC/MS/MS定量血浆和尿液中19-去氢雄酮的结合物对于反兴奋剂机构检测运动员滥用雄烷酮至关重要 .

代谢研究

该化合物在代谢研究中起着重要作用,用于理解雄烷酮的II期代谢。 这包括分析尿液和血液样本中游离和结合形式的19-去氢雄酮,有助于识别使用雄烷酮类兴奋剂的特定生物标志物 .

兽医学

在兽医学中,19-去氢雄酮被用作生物标志物来检测牲畜中滥用雄烷酮的情况。 这对确保食品供应的完整性和遵守禁止使用合成代谢类固醇作为食品生产中的生长促进剂的法规至关重要 .

法医学

法医科学家利用19-去氢雄酮分析生物样本,以调查非法使用类固醇的案件。 该化合物的存在可以表明使用了违禁物质,这在法律诉讼和体育仲裁中至关重要 .

药代动力学

关于19-去氢雄酮的药代动力学的研究有助于理解其吸收、分布、代谢和排泄(ADME)特性。 这些知识对于开发治疗性药物和制定反兴奋剂政策至关重要 .

内分泌学

内分泌学家研究19-去氢雄酮以探索其在内分泌系统中的作用,特别是它对激素调节的影响以及它作为激素失衡或疾病指标的潜力 .

营养补充剂检测

该化合物还用于检测营养补充剂中是否含有标签上未列出的类固醇。 这对消费者安全和必须避免无意中违反兴奋剂规定的运动员非常重要 .

分析化学发展

最后,19-去氢雄酮是化学领域中新分析方法开发的关键。 创建更灵敏和特异性的检测方法,推动了从毒理学到环境分析等各个科学领域的进步 .

作用机制

Target of Action

19-Noretiocholanolone, also known as 5β-estran-3α-ol-17-one, is a metabolite of nandrolone (19-nortestosterone) and bolandione (19-norandrostenedione) that is formed by 5α-reductase . The primary targets of 19-Noretiocholanolone are the same as those of its parent compounds, nandrolone and bolandione, which are primarily androgen receptors .

Mode of Action

19-Noretiocholanolone interacts with its targets, the androgen receptors, in a similar manner to its parent compounds. It binds to the androgen receptors, leading to a change in the receptor’s activity . This interaction can lead to various physiological changes, depending on the specific tissues where these receptors are located .

Biochemical Pathways

The formation of 19-Noretiocholanolone from nandrolone and bolandione is mediated by the enzyme 5α-reductase . This enzyme catalyzes the conversion of these compounds into 19-Noretiocholanolone, affecting the steroid hormone metabolic pathway .

Pharmacokinetics

It is known that it is a metabolite of nandrolone and bolandione, which suggests that it may share similar adme (absorption, distribution, metabolism, and excretion) properties with these compounds .

Result of Action

As a metabolite of nandrolone, an anabolic-androgenic steroid (AAS), 19-Noretiocholanolone may contribute to the anabolic and androgenic effects of nandrolone . These effects can include increased muscle mass and strength, as well as changes in behavior .

Action Environment

The action of 19-Noretiocholanolone can be influenced by various environmental factors. For example, consumption of boar meat, liver, kidneys, and heart have been found to increase urinary 19-Noretiocholanolone output . This suggests that diet can influence the levels of this compound in the body .

安全和危害

未来方向

The detection of 19-norsteroids abuse in doping controls is currently being improved. Both 19-NA and 19-NE are analyzed as target compounds (TCs), whereas androsterone (A), pregnanediol (PD), and pregnanetriol (PT) are selected as endogenous reference compounds (ERCs). The method was validated and applied to urine samples collected by three male volunteers after the administration of nandrolone-based formulations .

属性

IUPAC Name |

(3R,5R,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-16,19H,2-10H2,1H3/t11-,12-,13+,14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUIARGWRPHDBX-DHMVHTBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601043346 | |

| Record name | 19-Noretiocholanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 19-Noretiocholanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

33036-33-8 | |

| Record name | 19-Noretiocholanolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33036-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-Noretiocholanolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033036338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Noretiocholanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-NORETIOCHOLANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5Z6602I6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 19-Noretiocholanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 19-noretiocholanolone detected and quantified in urine samples?

A1: Various analytical techniques are employed to detect and quantify 19-noretiocholanolone in urine samples. These include:

- Gas Chromatography/Mass Spectrometry (GC/MS) [, , , , , , , ]: This method involves separating 19-noretiocholanolone from other urinary components based on its volatility and then analyzing its mass-to-charge ratio to confirm its identity and quantify its concentration.

- Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) [, , ]: This technique offers high sensitivity and selectivity by separating 19-noretiocholanolone using liquid chromatography followed by multiple stages of mass spectrometry for unambiguous identification and quantification.

- Gas Chromatography/High-Resolution Mass Spectrometry (GC/HRMS) []: This method provides enhanced mass accuracy, allowing for the differentiation of 19-noretiocholanolone from other compounds with similar masses.

- Gas Chromatography Coupled to Isotope Ratio Mass Spectrometry (GC-C-IRMS) [, , ]: This technique determines the ratio of stable carbon isotopes (13C/12C) in 19-noretiocholanolone, aiding in distinguishing between endogenous production and exogenous administration of nandrolone.

Q2: What are the challenges associated with detecting low concentrations of 19-noretiocholanolone in urine?

A2: Detecting low concentrations of 19-noretiocholanolone, particularly in the context of differentiating endogenous production from exogenous administration, can be challenging due to:

- Low endogenous levels: The natural occurrence of 19-noretiocholanolone in the body can be very low, necessitating highly sensitive analytical methods for detection [, ].

- Matrix effects: Urine contains a complex mixture of compounds that can interfere with the detection and quantification of 19-noretiocholanolone, requiring efficient sample preparation techniques [, ].

Q3: How is 19-noretiocholanolone formed in the body?

A: 19-Noretiocholanolone is primarily a metabolite of nandrolone, either administered directly or converted from precursors like 19-norandrostenediol and 19-norandrostenedione [, , , , , ]. Nandrolone undergoes enzymatic reduction and conjugation reactions in the liver, leading to the formation of 19-noretiocholanolone and its glucuronide conjugates, which are then excreted in urine [, , , , ].

Q4: Does the ratio of 19-norandrosterone to 19-noretiocholanolone provide any insight into nandrolone administration?

A4: Yes, the ratio of 19-norandrosterone (19-NA) to 19-noretiocholanolone (19-NE) can provide insights into nandrolone administration.

- Typically, exogenous administration of nandrolone or its precursors leads to a higher concentration of 19-NA compared to 19-NE (19-NA/19-NE ratio > 1.0) in the early excretion phase [, , , ].

- Factors like individual metabolism, the specific nandrolone precursor ingested, and co-administration of drugs like 5α-reductase inhibitors can influence this ratio [, , , , ].

Q5: Can diet influence 19-noretiocholanolone levels in urine?

A: Yes, consumption of edible tissues from non-castrated male pigs (boars) can lead to detectable levels of 19-noretiocholanolone and 19-norandrosterone in human urine [, , ]. This is because boar tissues contain naturally occurring 19-nortestosterone and its precursors, such as 19-norandrostenedione, which can be metabolized into 19-noretiocholanolone after ingestion [, ].

Q6: What factors can affect the excretion of nandrolone metabolites like 19-noretiocholanolone?

A6: Several factors can influence the excretion of nandrolone metabolites like 19-noretiocholanolone:

- Dosage: Higher doses of nandrolone or its precursors generally lead to higher urinary concentrations of its metabolites [, , ].

- Administration route: Different administration routes, such as oral ingestion or intramuscular injection, can affect the absorption and metabolism of nandrolone, influencing metabolite excretion patterns [, ].

- Individual metabolism: Genetic variations and individual differences in enzymatic activity can contribute to variability in nandrolone metabolism and excretion kinetics [, ].

- Supplement matrix: The presence of other ingredients in a dietary supplement can influence the absorption and excretion kinetics of nandrolone metabolites []. For example, ingestion of 19-norandrostenedione in a solid food matrix resulted in a slower absorption and a later peak in urinary 19-NA concentration compared to ingestion with water [].

- Hydration status: While not directly proven, some hypothesize that dehydration could potentially concentrate urinary nandrolone metabolites, although this needs further investigation [].

- Exercise: While some studies suggest a potential link between physical activity and elevated nandrolone metabolite levels [, , ], other research indicates that exercise alone does not consistently or significantly influence their excretion [, ].

- Medications: Co-administration of certain medications, such as 5α-reductase inhibitors (e.g., finasteride), can significantly alter the metabolic pathway of nandrolone, affecting the ratio of 19-NA to 19-NE excreted in urine [, ].

Q7: Is 19-noretiocholanolone produced naturally in the body?

A: While 19-noretiocholanolone is primarily recognized as a metabolite of exogenous nandrolone, research indicates that it can be endogenously produced in humans, albeit at very low levels [, , , ]. The exact pathways of this endogenous production are not fully elucidated, and the quantities produced are generally significantly lower than those observed after exogenous nandrolone administration.

Q8: Why is the endogenous production of 19-noretiocholanolone a concern in doping control?

A: The endogenous production of 19-noretiocholanolone raises concerns in doping control as it can lead to false-positive results, especially when concentrations are close to the established thresholds [, , , ].

- The World Anti-Doping Agency (WADA) sets a reporting limit of 2 ng/mL for 19-norandrosterone in male urine [].

Q9: What are potential future research directions regarding 19-noretiocholanolone?

A9: Future research on 19-noretiocholanolone could focus on:

- Elucidating the pathways of endogenous 19-noretiocholanolone production: Further research is needed to fully understand the mechanisms and factors influencing the natural synthesis of 19-noretiocholanolone in the human body [, ].

- Developing more sensitive and specific detection methods: Ongoing efforts focus on improving analytical techniques to accurately differentiate between endogenous and exogenous sources of 19-noretiocholanolone, even at extremely low concentrations [, , , ].

- Investigating the impact of various factors on 19-noretiocholanolone excretion: More research is needed to comprehensively evaluate the influence of factors like age, sex, ethnicity, diet, exercise, and medications on the excretion patterns of nandrolone metabolites [, , ].

- Exploring the use of alternative biomarkers for nandrolone abuse: Identifying and validating additional biomarkers that offer longer detection windows or greater specificity for nandrolone administration could be beneficial in doping control [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Ethyl-N'-[4-[4-[4-[[(Z)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine;decahydrochloride](/img/structure/B1255023.png)

![(12R,15R,32S,33R)-4,5,6,14,20,21,22,25,26,27,38,39,40,43,44,55-hexadecahydroxy-2,10,13,16,31,34,46,53-octaoxaundecacyclo[46.7.1.03,8.012,33.015,32.018,23.024,29.036,41.042,51.045,50.049,54]hexapentaconta-1(55),3,5,7,18,20,22,24,26,28,36,38,40,42,44,48(56),49(54),50-octadecaene-9,17,30,35,47,52-hexone](/img/structure/B1255026.png)

![4-[[4-Cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl]benzoic acid methyl ester](/img/structure/B1255027.png)

![[1-(2-Benzofuranylmethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol](/img/structure/B1255028.png)

![4-chloro-N-[3-(3-methyl-1-piperidinyl)propyl]-2-thieno[3,2-c]quinolinecarboxamide](/img/structure/B1255034.png)

![3-[8,13-Bis[1-[2-amino-3-(methylamino)-3-oxopropyl]sulfanylethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1255036.png)

![(2S)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2R,5R,6R)-2-hydroxy-6-methyl-5-[(2S)-2-methylbutyl]oxan-2-yl]propanamide](/img/structure/B1255047.png)